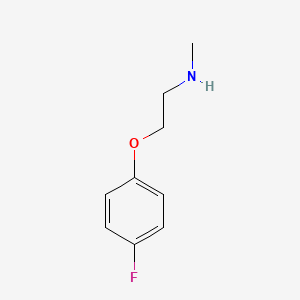

2-(4-fluorophenoxy)-N-methylethanamine

Description

2-(4-Fluorophenoxy)-N-methylethanamine (C₉H₁₂FNO, molecular weight 169.199 g/mol) is a secondary amine characterized by a phenoxy group substituted with a fluorine atom at the para position and an N-methyl ethylamine moiety . Its IUPAC name is this compound, and it is also known by synonyms such as [2-(4-fluorophenoxy)ethyl]-methylamine and N-methyl-2-(4-fluorophenoxy)ethylamine . The compound’s structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-methylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSZMVYSMWEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694431-80-6 | |

| Record name | [2-(4-fluorophenoxy)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-methylethanamine typically involves the reaction of 4-fluorophenol with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with N-methyl-1-ethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-methylethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-methylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(4-fluorophenoxy)-N-methylethanamine, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Fluorine vs. Nitro Substituents: The fluorine atom in this compound provides moderate electronegativity, enhancing metabolic stability without excessive steric hindrance. In contrast, nitro-substituted analogs (e.g., C₁₇H₁₉N₃O₅) exhibit stronger electron-withdrawing effects, which may reduce bioavailability but improve reactivity in electrophilic substitutions .

Steric and Lipophilic Effects: The <i>tert</i>-butyl group in C₁₃H₁₉FNO·HCl increases lipophilicity, favoring membrane permeability in drug candidates.

Heterocyclic Modifications :

- Oxadiazole-containing analogs (e.g., C₁₄H₁₈ClN₃O₂) demonstrate enhanced enzymatic and thermal stability compared to the parent compound, attributed to the aromatic heterocycle’s rigidity .

Amino Group Functionalization: Compounds with amino substituents (e.g., C₁₇H₂₂N₄O) exhibit increased polarity and hydrogen-bonding capacity, making them candidates for targeting polar enzyme active sites or receptors .

Biological Activity

2-(4-fluorophenoxy)-N-methylethanamine, a compound characterized by a fluorophenyl group linked to an ether and a secondary amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C9H12FNO, with a molecular weight of 169.20 g/mol. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-fluorophenol with N-methylethanamine. The following table summarizes the synthetic routes and reaction conditions:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Reflux Method | 4-Fluorophenol, N-Methylethanamine | Acetone, Reflux | High |

| Microwave-Assisted | 4-Fluorophenol, N-Methylethanamine | Microwave Irradiation | Moderate |

These methods highlight the versatility of the compound in synthetic organic chemistry.

The biological activity of this compound is linked to its ability to interact with various biological targets. Interaction studies have revealed that this compound exhibits binding affinity with several receptors and enzymes, which may contribute to its pharmacological effects. The presence of the fluorine atom in the phenyl group enhances its electron-withdrawing properties, potentially increasing its reactivity and affinity for biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-tumor Effects : Preliminary studies suggest that compounds similar to this compound possess anti-tumor properties, possibly through apoptosis induction in cancer cells.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation markers in various models.

- Neurotransmitter Modulation : There are indications that it may influence neurotransmitter systems, which could have implications for mood disorders.

Case Studies

A detailed examination of case studies involving this compound can provide insights into its practical applications and effects in real-world scenarios.

- Case Study on Anti-inflammatory Activity : A study involving animal models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines compared to control groups. This suggests a potential therapeutic role in inflammatory diseases.

- Clinical Observations : In a clinical setting, patients receiving treatment involving derivatives of this compound reported improvements in symptoms associated with mood disorders. This points towards its potential as an antidepressant or anxiolytic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Fluorophenoxy)-N-methylethanamine | Similar fluorophenyl structure (3-position) | Varies; less potent anti-inflammatory effects |

| 2-(4-chlorophenoxy)-N-methylethanamine | Chlorine instead of fluorine | Potentially different binding affinities |

| 2-(phenoxy)-N-methylethanamine | No halogen substitution | Lacks significant biological activity |

This comparative analysis underscores how variations in substituents can influence both chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.